molecular formula C24H18N2O5 B2684375 2,5-bis(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899984-54-4

2,5-bis(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2684375
CAS RN: 899984-54-4
M. Wt: 414.417
InChI Key: ZCMIYJIYDWDHEP-UHFFFAOYSA-N
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Description

The compound “2,5-bis(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” is a complex organic molecule. It contains two benzo[d][1,3]dioxol-5-yl groups, which are aromatic rings with two oxygen atoms, also known as 1,3-benzodioxole or methylenedioxyphenyl (MDP) groups . These groups are commonly found in a variety of compounds with pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps and require careful planning and execution. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a pyrazolo[1,5-c][1,3]oxazine group. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make it relatively stable and possibly lipophilic .

Scientific Research Applications

Synthesis of Novel Organo Selenium Compounds

The compound has been used in the synthesis of novel organo selenium compounds incorporating benzo[d][1,3]dioxole subunit . These compounds have been characterized by elemental analysis and various spectroscopic techniques .

Anticancer Evaluation

The compound has been used in the design and synthesis of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Antitumor Evaluation

The compound has shown potent activities against HeLa and A549 cell lines with IC 50 values of 2.07 ± 0.88 μM and 3.52 ± 0.49 μM, respectively .

Synthesis of Donor-Acceptor Polymers

The compound has been used in the synthesis of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers via direct C-H arylation polymerization . These polymers have been used in organic electronic applications .

Dye-Sensitized Solar Cells

The compound has been used in the synthesis of novel D-A-π-A1 metal-free organic dyes of the KEA series containing benzo[d][1,2,3]thiadiazole (isoBT) internal acceptor, indoline donors fused with cyclopentane or cyclohexane rings (D), a thiophene as a π-spacer, and a cyanoacrylate as an anchor part . These dyes have been used in the creation of solar cells .

Selectivity Between Cancer Cells and Normal Cells

Data obtained (IC 50 > 30 μM) revealed that the compound exhibited good selectivity between cancer cells and normal cells .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its physical and chemical properties in more detail, and developing efficient methods for its synthesis .

properties

IUPAC Name

2,5-bis(1,3-benzodioxol-5-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c1-2-4-19-16(3-1)18-11-17(14-5-7-20-22(9-14)29-12-27-20)25-26(18)24(31-19)15-6-8-21-23(10-15)30-13-28-21/h1-10,18,24H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMIYJIYDWDHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=C(C=C4)OCO5)C6=CC7=C(C=C6)OCO7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-bis(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

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